molecular formula C10H10O2 B3039984 4-Acetyl-2-methylbenzaldehyde CAS No. 1433821-65-8

4-Acetyl-2-methylbenzaldehyde

Cat. No.: B3039984
CAS No.: 1433821-65-8
M. Wt: 162.18 g/mol
InChI Key: MFOWNZGDUAVXDK-UHFFFAOYSA-N
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Description

4-Acetyl-2-methylbenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, characterized by the presence of an acetyl group at the fourth position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetyl-2-methylbenzaldehyde can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base. For instance, the reaction between 2-methylbenzaldehyde and acetone under basic conditions can yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave-assisted Claisen-Schmidt reactions. This method enhances the reaction rate and selectivity, producing the desired compound in high yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Acetyl-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Acetyl-2-methylbenzaldehyde exerts its effects involves the disruption of cellular antioxidation systems. This compound can act as a redox-active agent, destabilizing cellular redox homeostasis and inhibiting microbial growth. It targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress in cells .

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-2-methylbenzaldehyde’s unique combination of functional groups (acetyl and methyl) on the benzene ring enhances its reactivity and makes it a valuable intermediate in organic synthesis

Biological Activity

4-Acetyl-2-methylbenzaldehyde, a compound with the molecular formula C10H10O2C_10H_{10}O_2, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This article summarizes the current understanding of its biological properties, including its anticancer, antimicrobial, and other pharmacological effects.

This compound is characterized by:

  • Molecular Weight : 162.19 g/mol
  • Melting Point : Approximately 50 °C
  • Structure : It features an acetyl group and a methyl group on the benzene ring, contributing to its unique reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Mechanism of Action : It has been observed to induce apoptosis in various cancer cell lines. For instance, in MCF7 breast cancer cells, treatment with this compound led to increased levels of γ-H2Ax, a marker for DNA damage, indicating a mechanism involving DNA repair pathways and cell cycle regulation .
  • Cell Lines Tested : The compound has shown significant antiproliferative effects against several cancer cell lines, including prostate and breast cancer cells. The IC50 values reported range from 10 to 200 μM, suggesting moderate potency .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF750Induction of apoptosis
DU14561Inhibition of ALDH isoforms
PC347DNA damage response activation

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

  • Bactericidal Effects : Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism includes disrupting bacterial cell membranes and inhibiting metabolic pathways .
  • Acaricidal Activity : Research has shown that derivatives of this compound have acaricidal effects against common mites such as Dermatophagoides spp. This suggests its potential use in treating allergic reactions caused by dust mites .

Table 2: Antimicrobial Activity Overview

PathogenActivityReference
Staphylococcus aureusInhibition
Escherichia coliInhibition
Dermatophagoides farinaeAcaricidal

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Inhibition of Enzymes : It has been noted to inhibit monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's. This inhibition could lead to increased levels of neurotransmitters like dopamine and serotonin in the brain .

Case Studies and Research Findings

  • Cell Proliferation Studies : In a comparative study involving various benzaldehyde derivatives, this compound was found to be among the most effective compounds in reducing cell proliferation in vitro across multiple cancer cell lines .
  • Mechanistic Insights : Transcriptomic analyses revealed that treatment with this compound downregulated genes involved in DNA repair and cell cycle progression, further supporting its role as a potential anticancer agent .
  • Comparative Efficacy : When compared to other aldehyde derivatives, this compound demonstrated superior efficacy in both anticancer and antimicrobial assays, highlighting its versatility as a therapeutic agent .

Properties

IUPAC Name

4-acetyl-2-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOWNZGDUAVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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